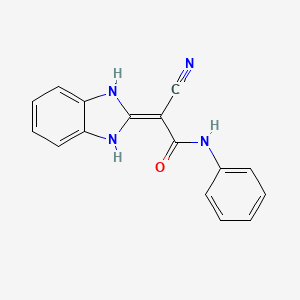![molecular formula C27H24O6 B11597951 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid](/img/structure/B11597951.png)
4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy]méthyl}benzoïque est un composé organique complexe qui présente une structure de base xanthène. Les xanthènes sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anticancéreuses, antibactériennes et anti-inflammatoires
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy]méthyl}benzoïque implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la dimédone avec des aldéhydes aromatiques, suivie de réactions de cyclisation. L'utilisation de catalyseurs tels que l'acide sulfonique de saccharine (SaSA) peut améliorer l'efficacité de ces réactions, conduisant à des rendements élevés dans des conditions sans solvant .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse en phase solide. Ces méthodes utilisent des réactifs liés à la résine pour faciliter les réactions de cyclisation et de condensation nécessaires à la formation du noyau xanthène. L'utilisation de la synthèse en phase solide permet la production efficace de grandes quantités du composé avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy]méthyl}benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le noyau xanthène en ses formes réduites.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'iode pour la cyclisation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des agents oxydants tels que le permanganate de potassium pour l'oxydation. Les conditions réactionnelles impliquent généralement des températures contrôlées et des environnements sans solvant pour maximiser le rendement et la pureté .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers xanthènes substitués, des quinones et des dérivés xanthènes réduits. Ces produits conservent la structure de base du xanthène tout en présentant différents groupes fonctionnels qui peuvent être utilisés davantage dans la recherche et les applications .
Applications de recherche scientifique
L'acide 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy]méthyl}benzoïque a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.
Médecine : Exploré pour ses propriétés antibactériennes et anti-inflammatoires, ce qui en fait un candidat pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants et de pigments en raison de son noyau xanthène stable.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy]méthyl}benzoïque implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à l'ADN et aux protéines, perturbant les processus cellulaires et conduisant à la mort cellulaire. Dans les cellules cancéreuses, il induit l'apoptose en activant les caspases et d'autres voies apoptotiques. Son action antibactérienne est attribuée à sa capacité à perturber les parois cellulaires bactériennes et à inhiber les enzymes essentielles .
Applications De Recherche Scientifique
4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its stable xanthene core.
Mécanisme D'action
The mechanism of action of 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting cellular processes and leading to cell death. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways. Its antibacterial action is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Composés similaires
1,8-dioxooctahydroxanthènes : Structure similaire mais avec des substituants différents sur le noyau xanthène.
14-aryl-14H-dibenzo[a,j]xanthènes : Une autre classe de xanthènes avec des activités biologiques distinctes.
Xanthènediones : Composés avec une structure de base similaire mais des groupes fonctionnels différents.
Unicité
L'acide 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthène-9-yl)phénoxy]méthyl}benzoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa capacité à subir un large éventail de réactions chimiques. Cette polyvalence en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C27H24O6 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4-[[3-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H24O6/c28-20-6-2-8-22-25(20)24(26-21(29)7-3-9-23(26)33-22)18-4-1-5-19(14-18)32-15-16-10-12-17(13-11-16)27(30)31/h1,4-5,10-14,24H,2-3,6-9,15H2,(H,30,31) |
Clé InChI |
WVWMQKFTTULERV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)OCC5=CC=C(C=C5)C(=O)O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11597872.png)
![methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597884.png)
![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11597890.png)
![5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11597894.png)

![N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11597900.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597908.png)

![1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11597925.png)
![{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-chloro-6-methoxyphenoxy}acetic acid](/img/structure/B11597932.png)
![Pentyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11597934.png)
![methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597945.png)
![N-(4-methoxyphenyl)-2-[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11597956.png)

